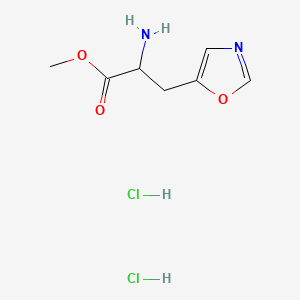
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in the presence of sulfuric acid to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential use in pharmaceuticals and other applications .
Applications De Recherche Scientifique
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Similar to oxazole, isoxazole contains an oxygen and nitrogen atom but in different positions.
Imidazole Derivatives: These compounds contain a nitrogen atom at positions 1 and 3 of the five-membered ring.
Uniqueness
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H12Cl2N2O3 |
|---|---|
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H10N2O3.2ClH/c1-11-7(10)6(8)2-5-3-9-4-12-5;;/h3-4,6H,2,8H2,1H3;2*1H |
Clé InChI |
PIGNRQFGKHTITA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CN=CO1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
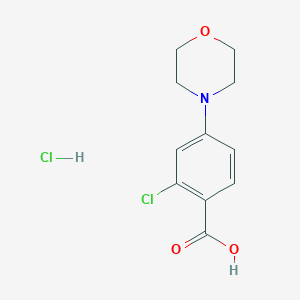

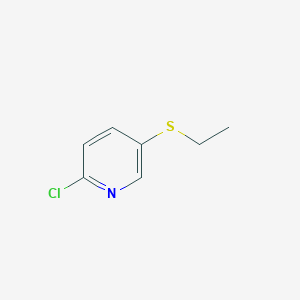

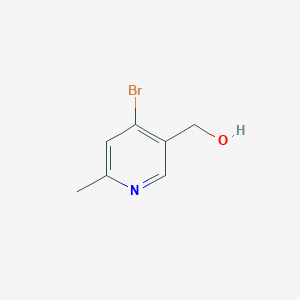

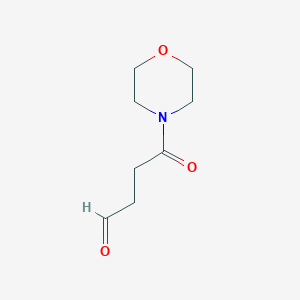
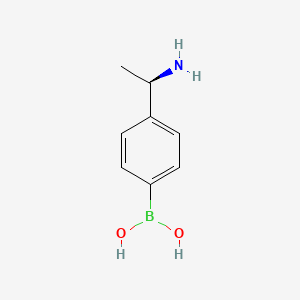
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
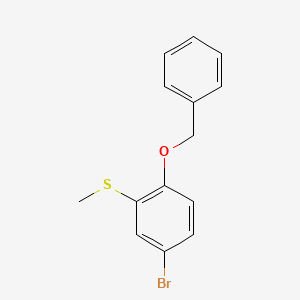
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
